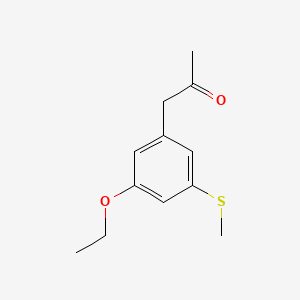
Benzenesulfonic acid, decyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, decyl- is an organosulfur compound with the formula C16H26O3S. It is a derivative of benzenesulfonic acid where a decyl group (a ten-carbon alkyl chain) is attached to the benzene ring. This compound is known for its surfactant properties and is commonly used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid, decyl- can be synthesized through the sulfonation of decylbenzene. The reaction typically involves the use of concentrated sulfuric acid or oleum as the sulfonating agent. The reaction conditions include maintaining a temperature range of 50-60°C and stirring the mixture for several hours to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of benzenesulfonic acid, decyl- often involves continuous sulfonation processes. One common method is the Monsanto process, which uses oleum for sulfonation. The reaction mixture is continuously fed into a reactor, and the product is extracted using water or sodium hydroxide solution. The resulting benzenesulfonic acid, decyl- is then purified and concentrated for use.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, decyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfonates.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like chlorosulfonic acid and phosphorus pentachloride are often employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonates.
Substitution: Sulfonyl chlorides and other substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, decyl- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, decyl- primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of molecules. This property is particularly useful in emulsification and dispersion processes. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the breakdown of cell membranes and enhancing the solubility of hydrophobic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: The parent compound without the decyl group.
Dodecylbenzenesulfonic acid: Similar structure but with a twelve-carbon alkyl chain.
p-Toluenesulfonic acid: A sulfonic acid derivative with a methyl group attached to the benzene ring.
Uniqueness
Benzenesulfonic acid, decyl- is unique due to its specific alkyl chain length, which provides distinct surfactant properties compared to other sulfonic acid derivatives. Its decyl group offers a balance between hydrophobic and hydrophilic interactions, making it particularly effective in various industrial and research applications.
Eigenschaften
CAS-Nummer |
31093-47-7 |
|---|---|
Molekularformel |
C16H26O3S |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
2-decylbenzenesulfonic acid |
InChI |
InChI=1S/C16H26O3S/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)20(17,18)19/h10-11,13-14H,2-9,12H2,1H3,(H,17,18,19) |
InChI-Schlüssel |
UAZLASMTBCLJKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


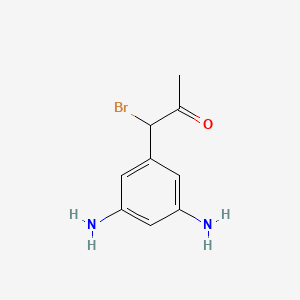


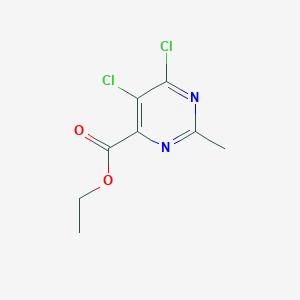






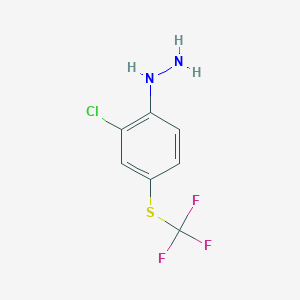
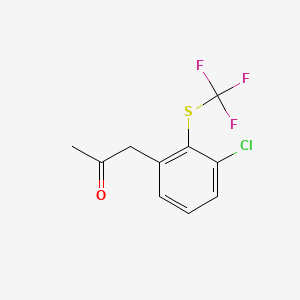
![(2S,3R,4R,5R)-2,4-bis(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyloxolan-3-yl benzoate](/img/structure/B14066130.png)
